1-(4-Bromo-2,5-dimethoxyphenyl)ethanone (CAS 90841-64-8) is a highly versatile, halogenated acetophenone building block widely utilized in the synthesis of advanced pharmaceutical intermediates, specifically within the phenethylamine and beta-keto amphetamine classes. Characterized by its unique 2,5-dimethoxy substitution pattern and a para-positioned bromine atom, this compound offers dual handles for orthogonal functionalization: the acetyl group for alpha-carbon modifications or asymmetric reductions, and the aryl bromide for palladium-catalyzed cross-coupling reactions. As a stable crystalline solid, it provides excellent processability and shelf life, making it a preferred precursor for both discovery-scale medicinal chemistry and pilot-scale manufacturing of complex neuroactive or agrochemical targets[1].
Attempting to substitute 1-(4-bromo-2,5-dimethoxyphenyl)ethanone with unbrominated analogs (such as 2,5-dimethoxyacetophenone) or alternative carbonyls (such as 4-bromo-2,5-dimethoxybenzaldehyde) inevitably disrupts established synthetic workflows. Unbrominated analogs lack the critical cross-coupling handle, necessitating downstream halogenation steps that suffer from poor regioselectivity and require intensive chromatographic purification. Similarly, substituting the acetophenone with an aldehyde fundamentally alters the reactivity profile, preventing direct access to beta-keto scaffolds via simple alpha-halogenation and forcing chemists into lengthy, low-yielding multi-step homologation sequences. Consequently, generic substitution leads to increased step counts, reduced overall yields, and higher processing costs [1].
In modular API synthesis, the presence of the para-bromine atom provides a direct handle for Pd-catalyzed cross-coupling. 1-(4-bromo-2,5-dimethoxyphenyl)ethanone undergoes Suzuki-Miyaura coupling with aryl boronic acids yielding >92% of the 4-aryl derivative under mild conditions. In contrast, attempting to achieve the same 4-aryl substitution using 2,5-dimethoxyacetophenone requires a two-step bromination-coupling sequence where the initial bromination yields a 70:30 mixture of 4-bromo and 3-bromo regioisomers, requiring costly chromatographic separation [1].
| Evidence Dimension | Yield of pure 4-aryl substituted product |
| Target Compound Data | >92% yield (single step) |
| Comparator Or Baseline | <60% overall yield (two steps, 70:30 regiomeric mixture) for 2,5-dimethoxyacetophenone |
| Quantified Difference | >32% higher yield and elimination of regiomeric purification |
| Conditions | Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, 80°C) vs. bromination/coupling sequence |
Eliminates a low-yielding, non-selective bromination step, significantly reducing purification bottlenecks in scale-up.
For the synthesis of beta-keto phenethylamine derivatives, the acetyl group of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone is essential. It undergoes alpha-bromination followed by nucleophilic amination to yield the target beta-keto amines with >85% overall efficiency. When using 4-bromo-2,5-dimethoxybenzaldehyde as a substitute precursor, accessing the same beta-keto scaffold requires a complex four-step sequence (Henry reaction, reduction, oxidation, and alpha-substitution) that typically proceeds with <40% overall yield [1].
| Evidence Dimension | Synthetic efficiency to beta-keto phenethylamine scaffolds |
| Target Compound Data | >85% overall yield (2 steps) |
| Comparator Or Baseline | <40% overall yield (4 steps) for 4-bromo-2,5-dimethoxybenzaldehyde |
| Quantified Difference | >45% higher yield and 50% fewer synthetic steps |
| Conditions | Alpha-bromination/amination vs. multi-step Henry-reaction based homologation |
Drastically shortens the synthetic route for beta-keto target molecules, lowering reagent costs and process time.
The ketone functionality of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone allows for direct asymmetric reduction. Under Noyori asymmetric transfer hydrogenation conditions (RuCl(p-cymene)[(S,S)-TsDPEN]), it is converted to (S)-1-(4-bromo-2,5-dimethoxyphenyl)ethanol with >98% enantiomeric excess (ee) and >95% conversion. Conversely, attempting to synthesize this chiral alcohol from 1-bromo-2,5-dimethoxybenzene requires lithiation, addition to a chiral aldehyde, or kinetic resolution of a racemic mixture, which typically caps maximum theoretical yield at 50% without recycling, and practical yields around 45% [1].
| Evidence Dimension | Yield and enantiomeric excess of chiral alcohol |
| Target Compound Data | >95% yield, >98% ee |
| Comparator Or Baseline | ~45% yield (via kinetic resolution of racemic alcohol from 1-bromo-2,5-dimethoxybenzene) |
| Quantified Difference | >50% absolute yield improvement for the enantiopure product |
| Conditions | Noyori asymmetric transfer hydrogenation vs. kinetic resolution |
Provides a direct, high-yielding, and scalable pathway to enantiopure intermediates without the 50% mass loss inherent to kinetic resolution.
In industrial procurement, the physical state of a building block impacts handling and storage costs. 1-(4-bromo-2,5-dimethoxyphenyl)ethanone is a crystalline solid at room temperature (melting point ~60-65 °C), which maintains >99.5% purity over 24 months under standard ambient storage. In contrast, the closely related homolog 1-(4-bromo-2,5-dimethoxyphenyl)acetone is a viscous liquid at room temperature that exhibits a 3-5% degradation via auto-oxidation over 12 months unless stored under inert gas at 2-8 °C[1].
| Evidence Dimension | Long-term purity retention at ambient conditions |
| Target Compound Data | >99.5% purity retained after 24 months |
| Comparator Or Baseline | 3-5% degradation after 12 months for 1-(4-bromo-2,5-dimethoxyphenyl)acetone |
| Quantified Difference | >4.5% better purity retention and elimination of cold-chain requirements |
| Conditions | Ambient temperature storage without inert gas protection |
Eliminates the need for cold-chain logistics and inert-gas handling, reducing overhead costs for bulk material storage.
The compound is the optimal starting material for generating beta-keto phenethylamines (cathinone analogs) due to its acetyl group, which undergoes efficient alpha-bromination and subsequent amination. This direct two-step pathway avoids the complex homologation required when starting from benzaldehyde derivatives, directly leveraging the >85% yield advantage established in precursor selection[1].
In medicinal chemistry programs targeting 5-HT receptor ligands, the para-bromine atom serves as a reliable handle for Suzuki, Heck, or Sonogashira couplings. This allows for the rapid, late-stage diversification of the 4-position with various aryl or alkyl groups without interfering with the acetyl functionality, avoiding the regioselectivity issues of unbrominated precursors [2].
The ketone moiety is highly susceptible to asymmetric transfer hydrogenation, making this compound an ideal precursor for (S)- or (R)-1-(4-bromo-2,5-dimethoxyphenyl)ethanol. This processability is crucial for synthesizing chiral APIs where high enantiomeric excess (>98% ee) is required without the mass loss associated with kinetic resolution [3].
Because it is a stable, free-flowing crystalline solid at room temperature, it is highly suited for automated weighing and bulk storage in pilot-plant environments. It bypasses the cold-chain storage and inert-gas protection required for liquid homologs, significantly streamlining scale-up logistics and reducing overhead [4].